molecular formula C28H23N3O6S B11441456 benzyl 2-(3-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate

benzyl 2-(3-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate

Cat. No.: B11441456
M. Wt: 529.6 g/mol
InChI Key: IMIUGPBODBATRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL 2-{3-[4-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)PHENYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETATE is a complex organic compound that features a unique combination of furan, carbamoyl, and thieno[3,2-d]pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{3-[4-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)PHENYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETATE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine in solvents like dichloroethane or benzene . The reaction conditions, including temperature and solvent choice, significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{3-[4-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)PHENYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbamoyl group can be reduced to amines.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbamoyl group can produce amines.

Scientific Research Applications

BENZYL 2-{3-[4-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)PHENYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of BENZYL 2-{3-[4-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)PHENYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETATE involves its interaction with specific molecular targets. The furan and thieno[3,2-d]pyrimidinyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidinyl derivatives and furan-containing molecules. Examples include:

    Thieno[3,2-d]pyrimidin-4-one: A simpler analog with similar core structure.

    Furan-2-carboxylic acid: A furan derivative with different functional groups.

Uniqueness

The uniqueness of BENZYL 2-{3-[4-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)PHENYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETATE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H23N3O6S

Molecular Weight

529.6 g/mol

IUPAC Name

benzyl 2-[3-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]phenyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C28H23N3O6S/c32-24(29-16-22-7-4-13-36-22)15-19-8-10-21(11-9-19)31-27(34)26-23(12-14-38-26)30(28(31)35)17-25(33)37-18-20-5-2-1-3-6-20/h1-14H,15-18H2,(H,29,32)

InChI Key

IMIUGPBODBATRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCC5=CC=CO5)SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.